molecular formula C21H27N5O3 B2592247 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1172436-60-0

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2592247
CAS No.: 1172436-60-0
M. Wt: 397.479
InChI Key: WJDXYYYDPOQBTF-UHFFFAOYSA-N
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Description

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyridazin core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:

    Formation of the pyrazolo[3,4-d]pyridazin core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl and propan-2-yl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the N-(2-methoxyphenyl)acetamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyridazin core with the N-(2-methoxyphenyl)acetamide group using amide bond formation techniques.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide include other pyrazolo[3,4-d]pyridazin derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Some similar compounds include:

    Pyrazolo[3,4-d]pyridazin-6-yl derivatives: These compounds have variations in the substituents attached to the pyrazolo[3,4-d]pyridazin core.

    N-(2-methoxyphenyl)acetamide derivatives: These compounds have different core structures but share the N-(2-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13(2)18-14-11-22-26(21(3,4)5)19(14)20(28)25(24-18)12-17(27)23-15-9-7-8-10-16(15)29-6/h7-11,13H,12H2,1-6H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDXYYYDPOQBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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